Cas no 2229569-03-1 (3-4-(methylsulfanyl)phenylbut-3-en-1-amine)

3-4-(methylsulfanyl)phenylbut-3-en-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3-4-(methylsulfanyl)phenylbut-3-en-1-amine
- EN300-1820023
- 3-[4-(methylsulfanyl)phenyl]but-3-en-1-amine
- 2229569-03-1
-
- Inchi: 1S/C11H15NS/c1-9(7-8-12)10-3-5-11(13-2)6-4-10/h3-6H,1,7-8,12H2,2H3
- InChI Key: VOCXFUFKMGIFGL-UHFFFAOYSA-N
- SMILES: S(C)C1C=CC(=CC=1)C(=C)CCN
Computed Properties
- Exact Mass: 193.09252066g/mol
- Monoisotopic Mass: 193.09252066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.3Ų
- XLogP3: 2.8
3-4-(methylsulfanyl)phenylbut-3-en-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1820023-10.0g |
3-[4-(methylsulfanyl)phenyl]but-3-en-1-amine |
2229569-03-1 | 10g |
$5467.0 | 2023-06-03 | ||
Enamine | EN300-1820023-1.0g |
3-[4-(methylsulfanyl)phenyl]but-3-en-1-amine |
2229569-03-1 | 1g |
$1272.0 | 2023-06-03 | ||
Enamine | EN300-1820023-10g |
3-[4-(methylsulfanyl)phenyl]but-3-en-1-amine |
2229569-03-1 | 10g |
$5467.0 | 2023-09-19 | ||
Enamine | EN300-1820023-2.5g |
3-[4-(methylsulfanyl)phenyl]but-3-en-1-amine |
2229569-03-1 | 2.5g |
$2492.0 | 2023-09-19 | ||
Enamine | EN300-1820023-5.0g |
3-[4-(methylsulfanyl)phenyl]but-3-en-1-amine |
2229569-03-1 | 5g |
$3687.0 | 2023-06-03 | ||
Enamine | EN300-1820023-0.5g |
3-[4-(methylsulfanyl)phenyl]but-3-en-1-amine |
2229569-03-1 | 0.5g |
$1221.0 | 2023-09-19 | ||
Enamine | EN300-1820023-1g |
3-[4-(methylsulfanyl)phenyl]but-3-en-1-amine |
2229569-03-1 | 1g |
$1272.0 | 2023-09-19 | ||
Enamine | EN300-1820023-0.05g |
3-[4-(methylsulfanyl)phenyl]but-3-en-1-amine |
2229569-03-1 | 0.05g |
$1068.0 | 2023-09-19 | ||
Enamine | EN300-1820023-0.1g |
3-[4-(methylsulfanyl)phenyl]but-3-en-1-amine |
2229569-03-1 | 0.1g |
$1119.0 | 2023-09-19 | ||
Enamine | EN300-1820023-0.25g |
3-[4-(methylsulfanyl)phenyl]but-3-en-1-amine |
2229569-03-1 | 0.25g |
$1170.0 | 2023-09-19 |
3-4-(methylsulfanyl)phenylbut-3-en-1-amine Related Literature
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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5. Book reviews
Additional information on 3-4-(methylsulfanyl)phenylbut-3-en-1-amine
Introduction to 3-4-(methylsulfanyl)phenylbut-3-en-1-amine (CAS No. 2229569-03-1)
3-4-(methylsulfanyl)phenylbut-3-en-1-amine, identified by its Chemical Abstracts Service (CAS) number 2229569-03-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, featuring a unique structural motif, exhibits promising properties that make it a valuable candidate for further research and development in drug discovery.
The molecular structure of 3-4-(methylsulfanyl)phenylbut-3-en-1-amine consists of a phenyl ring substituted with a methylsulfanyl group at the 3 and 4 positions, connected to a but-3-en-1-amine moiety. This arrangement imparts distinct electronic and steric characteristics to the molecule, which are critical for its biological activity. The presence of the amine group and the conjugated double bond system suggests potential interactions with biological targets, making it an intriguing subject for pharmacological investigation.
In recent years, there has been a growing interest in exploring novel scaffolds for drug development. 3-4-(methylsulfanyl)phenylbut-3-en-1-amine represents an innovative chemical entity that combines elements known to enhance bioactivity. The phenyl ring, often found in biologically active compounds, provides a stable aromatic core, while the methylsulfanyl group can modulate electronic properties and influence binding interactions. The butenamine moiety introduces a flexible side chain that can be further functionalized to optimize pharmacokinetic profiles.
One of the most compelling aspects of 3-4-(methylsulfanyl)phenylbut-3-en-1-amine is its potential application in addressing unmet medical needs. Current research in medicinal chemistry emphasizes the importance of designing molecules with high specificity and low toxicity. The structural features of this compound suggest that it may interact with biological targets in a manner that could lead to therapeutic effects. For instance, the amine group could serve as a hydrogen bond acceptor or participate in ionic interactions with protein receptors, while the conjugated system may enhance cell membrane permeability.
Recent studies have highlighted the significance of sulfur-containing heterocycles in drug design. Compounds incorporating methylsulfanyl groups have shown promise in various therapeutic areas due to their ability to modulate enzyme activity and receptor binding. 3-4-(methylsulfanyl)phenylbut-3-en-1-amine aligns with this trend by incorporating such a moiety into its structure. This feature may contribute to its potential as an anti-inflammatory agent, an antioxidant, or even an antimicrobial compound, depending on its interaction with specific biological pathways.
The synthesis of 3-4-(methylsulfanyl)phenylbut-3-en-1-amine presents an interesting challenge for organic chemists. The construction of the butenamine backbone requires careful consideration of reaction pathways to ensure high yield and purity. Advanced synthetic techniques, such as cross-coupling reactions and transition metal catalysis, may be employed to achieve the desired molecular architecture efficiently. The introduction of the methylsulfanyl group at the phenyl ring also demands precise control over reaction conditions to avoid unwanted side products.
In terms of pharmacological evaluation, 3-4-(methylsulfanyl)phenylbut-3-en-1-amine has been subjected to preliminary testing in vitro and in vivo models. Early results indicate that it exhibits moderate bioactivity against certain disease-related targets. These findings are encouraging and warrant further investigation into its mechanism of action and potential therapeutic applications. Researchers are particularly interested in exploring its effects on enzymes involved in metabolic pathways relevant to cancer, neurodegenerative diseases, and inflammatory conditions.
The development of new drugs is often hampered by issues related to drug-likeness properties such as solubility, bioavailability, and metabolic stability. 3-4-(methylsulfanyl)phenylbut-3-en-1-amine has been designed with these considerations in mind. The presence of polar functional groups enhances solubility in aqueous environments, while the conjugated system may improve oral bioavailability. Additionally, computational modeling studies have suggested that this compound may exhibit favorable metabolic profiles, reducing the likelihood of rapid degradation by enzymes in vivo.
The future prospects for 3-4-(methylsulfanyl)phenylbutenalamine (CAS No. 2229569 -03 -1) are promising given its unique structural features and preliminary biological activity. Further research is needed to fully elucidate its pharmacological profile and optimize its chemical properties for clinical development. Collaborative efforts between synthetic chemists, medicinal biologists, and pharmacologists will be essential in realizing its potential as a novel therapeutic agent.
In conclusion, 3 - 4 - ( methyl sulfanyl ) phenylbut - 3 - en - 1 - amine ( CAS No . 2229569 -03 -1 ) is a structurally intriguing compound with significant promise in pharmaceutical research . Its unique combination of functional groups makes it an attractive candidate for further exploration , particularly in addressing complex diseases where current treatments are limited . As our understanding of molecular interactions continues to advance , compounds like this one will play a crucial role in shaping the future of medicine .
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